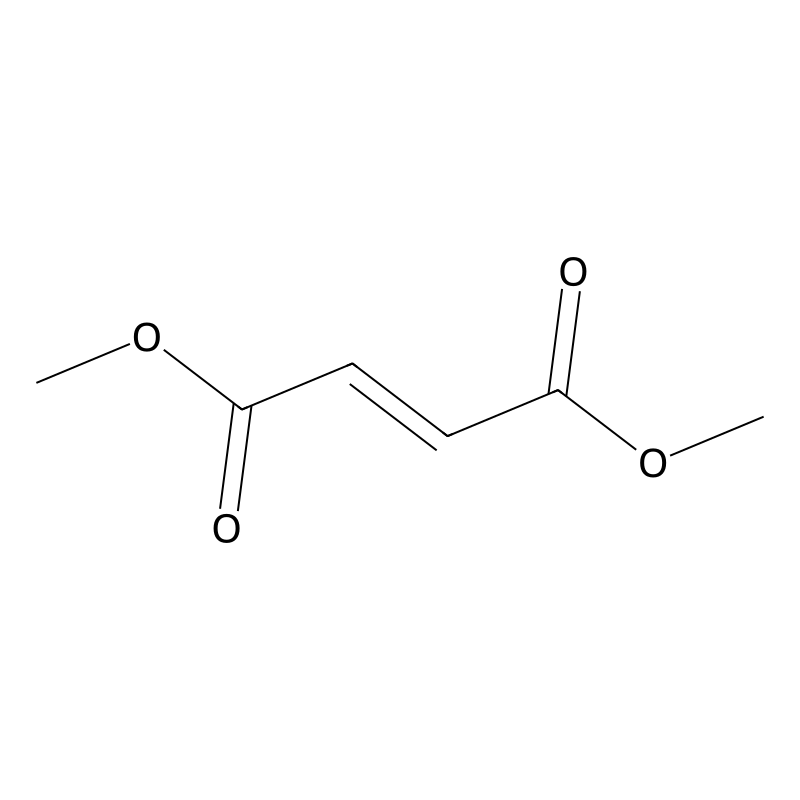

Dimethyl fumarate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in acetone, chloroform

Solubility in water, g/l: 1.6 (poor)

Synonyms

Canonical SMILES

Isomeric SMILES

Established Uses and Mechanisms

- Immunomodulation and Anti-inflammation: DMF is already approved for treating psoriasis and relapsing-remitting multiple sclerosis (RRMS) [1]. Its mechanism involves immunomodulation and reducing inflammation. DMF activates a protein called Nrf2, which triggers the production of antioxidant and anti-inflammatory molecules [2].

Potential Applications in Neurodegenerative Diseases

- Neuroprotection: Beyond its role in RRMS, studies suggest DMF may be neuroprotective. In animal models of Parkinson's disease (PD) and amyotrophic lateral sclerosis (ALS), DMF reduced symptoms and protected neurons from damage [3, 4].

Repurposing for Eye Diseases

- Ocular pathologies: The antioxidant and anti-inflammatory properties of DMF make it a potential candidate for treating eye diseases like age-related macular degeneration (AMD) [5]. Research suggests DMF may activate the Nrf2 pathway, which plays a role in AMD progression [6].

Drug Delivery and Formulation Challenges

- Delivery methods: While DMF shows promise, its limitations include gastrointestinal side effects and challenges with controlled delivery. Researchers are exploring methods like transethosomes (lipid vesicles) for topical application to improve tolerability and target specific areas [7].

It's important to note that most of these applications are in pre-clinical stages. More research is needed to confirm the effectiveness and safety of DMF in treating these conditions in humans.

Here are the references used for this information:

- [1] National Psoriasis Foundation:

- [2] Exploring the Use of Dimethyl Fumarate as Microglia Modulator for Neurodegenerative Diseases Treatment MDPI:

- [3] In vivo neuroprotective effects of dimethyl fumarate in a Parkinson's disease mouse model PubMed: )

- [4] Dimethyl fumarate promotes astrocyte glutamate transporter expression and protects motor neurons in SOD1G93A ALS mice PubMed: )

- [5] The Challenge of Dimethyl Fumarate Repurposing in Eye Pathologies MDPI:

- [6] The Challenge of Dimethyl Fumarate Repurposing in Eye Pathologies MDPI:

- [7] Dimethyl Fumarate-Loaded Transethosomes: A Formulative Study and Preliminary Ex Vivo and In Vivo Evaluation PubMed: )

Dimethyl fumarate is a methyl ester of fumaric acid, a compound derived from the earth smoke plant (Fumaria officinalis). It is recognized for its immunomodulatory properties and has gained prominence as a treatment for autoimmune conditions such as relapsing multiple sclerosis and psoriasis. The compound is marketed under various brand names, including Tecfidera in the United States and Fumaderm in Germany. Dimethyl fumarate is classified as a prodrug, primarily metabolized into its active form, monomethyl fumarate, which exhibits therapeutic effects .

Key Reactions- Hydrolysis: Converts dimethyl fumarate to monomethyl fumarate.

- Michael Addition: Reacts with thiol compounds, impacting redox states in cells.

The biological activity of dimethyl fumarate is primarily attributed to its ability to modulate immune responses. It activates the Nuclear factor erythroid-derived 2-like 2 (Nrf2) pathway, which plays a significant role in cellular defense against oxidative stress. The compound has been shown to shift T helper cell profiles from pro-inflammatory (Th1/Th17) to anti-inflammatory (Th2), thereby reducing inflammatory cytokine production .

Mechanisms of Action- Immunomodulation: Alters lymphocyte subpopulations and reduces central nervous system infiltration.

- Epigenetic Regulation: Influences micro-RNA expression related to autoimmune responses.

Dimethyl fumarate can be synthesized through various methods, including:

- Fischer Esterification: Reaction of fumaric acid with methanol in the presence of an acid catalyst.

- Alkene Isomerization: Conversion of dimethyl maleate to dimethyl fumarate via isomerization processes .

- Electrohydrodimerization: A newer method that utilizes electrical fields to facilitate dimerization reactions.

Dimethyl fumarate is primarily used in the treatment of:

- Multiple Sclerosis: Approved by the U.S. Food and Drug Administration as a disease-modifying therapy.

- Psoriasis: Used in formulations for moderate-to-severe plaque psoriasis treatment.

Its immunomodulatory effects make it a candidate for other autoimmune diseases and inflammatory conditions .

Research indicates that dimethyl fumarate does not interact significantly with cytochrome P450 enzymes or common transporters involved in drug metabolism, suggesting a low potential for drug-drug interactions. Its primary metabolic pathway involves conversion to monomethyl fumarate without significant involvement of hepatic enzyme systems .

Several compounds share structural similarities or therapeutic applications with dimethyl fumarate:

| Compound Name | Structure Similarity | Therapeutic Use | Unique Features |

|---|---|---|---|

| Monomethyl Fumarate | Methyl ester of fumaric acid | Active metabolite of dimethyl fumarate | Directly involved in therapeutic action |

| Diroximel Fumarate | Fumaric acid ester | Treatment for multiple sclerosis | Designed to improve tolerability |

| Methylhydrogen Fumarate | Related ester | Investigated for similar uses | Reactivity profile differs significantly |

| Ethyl Fumarate | Related ester | Potentially similar applications | Less studied compared to dimethyl fumarate |

Dimethyl fumarate stands out due to its established clinical efficacy and unique mechanism involving Nrf2 activation and immune modulation .

The synthesis of dimethyl fumarate through conventional esterification routes represents a cornerstone approach in pharmaceutical manufacturing. The primary methodologies involve direct esterification of fumaric acid with methanol, employing various catalytic systems to achieve optimal reaction kinetics and product yields.

Sulfuric acid emerges as the most extensively utilized Brønsted acid catalyst for dimethyl fumarate synthesis [1] [2]. The reaction mechanism involves protonation of the carboxylic acid groups, enhancing their electrophilicity and facilitating nucleophilic attack by methanol. Optimal reaction conditions typically employ 10% sulfuric acid by weight at temperatures ranging from 55 to 65 degrees Celsius, achieving conversions of 83-98% within 2-10 hours [1] [2]. The reaction kinetics follow second-order behavior, with rate constants strongly dependent on temperature and catalyst concentration [3].

Lewis acid catalysts offer alternative pathways, particularly advantageous for maleic anhydride-based routes [4] [5]. Aluminum chloride demonstrates exceptional effectiveness, catalyzing both the ring-opening reaction of maleic anhydride and subsequent isomerization to monomethyl fumarate [4]. The reaction proceeds through coordination of the Lewis acid to carbonyl oxygen atoms, activating the electrophilic centers. Optimal loadings of 10-15 mol% aluminum chloride at 70-75 degrees Celsius yield 80% product within 4-5 hours [4]. Alternative Lewis acids including zinc chloride, tin tetrachloride, and titanium tetrachloride exhibit comparable catalytic performance under similar conditions [4] [5].

Heterogeneous solid acid catalysts present environmentally sustainable alternatives to homogeneous systems [6]. Strong acid cation exchange resins, particularly 732, D-61, and D-72 type polystyrene sulfonic acid resins, enable continuous production processes [6]. These catalysts operate effectively at 75-88 degrees Celsius with residence times of 4-8 hours, achieving yields of 90-95% [6]. The heterogeneous nature facilitates catalyst separation and reuse, addressing environmental concerns associated with homogeneous acid catalysts.

The mechanistic understanding of esterification kinetics reveals temperature-dependent activation energies and catalyst-specific rate enhancements. Second-order kinetic models accurately describe the reaction progress, with apparent rate constants increasing exponentially with temperature according to Arrhenius behavior [3]. Catalyst loading optimization studies demonstrate maximum reaction rates at 10-15 mol% for Lewis acids and 4-15 mol% for Brønsted acids [4] [1].

Continuous-Flow Synthesis: Process Intensification Strategies

Continuous-flow synthesis represents a paradigm shift in dimethyl fumarate production, offering unprecedented process intensification capabilities and enhanced reaction control. The technology enables precise temperature regulation, reduced residence times, and improved space-time yields compared to traditional batch processes.

The fumaric acid esterification route in continuous-flow systems demonstrates remarkable temperature sensitivity and productivity enhancement [1] [7]. At 105 degrees Celsius with 16-minute residence time, the process achieves quantitative conversion (>99%) using 0.45 M sulfuric acid catalyst [1]. This represents a 64-fold productivity increase compared to batch processes, with space-time yields reaching 10,200 grams per day when scaled to larger reactor volumes [1]. The ability to operate above methanol's boiling point in pressurized systems unlocks previously inaccessible process windows, dramatically improving reaction rates.

Cascade reaction strategies integrate multiple synthetic steps within continuous-flow frameworks [1] [7]. The maleic anhydride route employs sequential reaction zones: initial methanolysis at 40 degrees Celsius followed by esterification at 105 degrees Celsius [1]. This cascade approach achieves quantitative conversions with total residence times of 46 minutes and space-time yields of 4,147 grams per day [1]. The integration eliminates intermediate isolation steps, reducing solvent usage and improving overall process efficiency.

Microreactor technology enhances heat and mass transfer characteristics, enabling precise reaction control at microscale dimensions [8] [9]. Tubular reactors with internal diameters of 1.0-1.5 millimeters provide excellent temperature uniformity and mixing efficiency [1]. The high surface-to-volume ratios facilitate rapid heat transfer, enabling operation at elevated temperatures without thermal degradation concerns.

Temperature optimization strategies exploit the exponential relationship between reaction rate and temperature [1] [2]. The continuous-flow format enables precise temperature control, with variations of ±1 degree Celsius achievable through external heating systems [1]. Studies demonstrate yield improvements from 43% at 55 degrees Celsius to >99% at 105 degrees Celsius, illustrating the critical importance of temperature optimization [1].

Process analytical technology integration provides real-time monitoring capabilities essential for continuous operation [1]. RGB-based image analysis enables crystallization monitoring, identifying nucleation temperatures and optimizing downstream processing [1]. The technology detects particle formation through light scattering measurements, providing quantitative data for process control systems [1].

Purification Techniques: Distillation, Recrystallization, and Chromatography

Purification of dimethyl fumarate requires sophisticated separation techniques to achieve pharmaceutical-grade purity while minimizing product losses. The compound's physical properties, including melting point (102-105 degrees Celsius) and boiling point (192-193 degrees Celsius), dictate appropriate purification strategies.

Recrystallization represents the most commonly employed purification technique, leveraging temperature-dependent solubility differences [1] [2]. The process typically employs methanol-water solvent systems (20% water content) to achieve selective crystallization [1]. Initial cooling to 35 degrees Celsius initiates nucleation, followed by controlled temperature reduction to room temperature [1]. The two-step crystallization process achieves 80-85% recovery yields with 100% purity as determined by gas chromatography-mass spectrometry [1] [2].

Crystallization monitoring through RGB-based image analysis provides quantitative control over nucleation and growth processes [1]. The technique employs orthogonal LED illumination and CCD camera detection to monitor particle formation through light scattering measurements [1]. Nucleation temperatures are precisely determined at 39 degrees Celsius, enabling optimized cooling profiles for maximum crystal quality [1]. The exothermic nature of crystallization (detected by calorimetry) provides additional process monitoring capabilities [1].

Distillation techniques exploit the compound's relatively high boiling point for vapor-phase purification [10]. Reduced pressure distillation at 192-193 degrees Celsius achieves 95-98% yields with >99% purity [10]. The technique effectively separates dimethyl fumarate from lower-boiling impurities and unreacted starting materials. Fractional distillation columns with multiple theoretical plates enhance separation efficiency for complex mixtures.

Molecular imprinted polymer adsorption offers selective separation capabilities for geometric isomer removal [11]. The technique employs dimethyl fumarate-templated polymers to selectively adsorb trans-isomer impurities from dimethyl maleate solutions [11]. Operating at 30-50 degrees Celsius under 0.05-0.10 MPa pressure, the process achieves 90-95% recovery with >98% purity [11]. The molecularly imprinted polymers demonstrate excellent selectivity due to complementary binding sites created during template polymerization.

Chromatographic separation methods provide high-resolution purification for analytical and preparative applications [12] [13]. Gas chromatography-mass spectrometry enables quantitative analysis with detection limits below 0.1 mg/kg [12]. High-performance liquid chromatography employs reversed-phase conditions with acetonitrile-phosphate buffer mobile phases, achieving baseline separation with retention times of 3.3 minutes [13]. The technique demonstrates excellent precision with relative standard deviations below 0.35% [13].

Spherical agglomeration techniques produce free-flowing granules with enhanced processability [2] [14]. The three-in-one intensified process integrates reaction, crystallization, and spherical agglomeration within single stirred tank reactors [2]. Particle sizes range from 250-2000 micrometers, with controlled morphology achieved through antisolvent addition and temperature cycling [2]. The granules demonstrate improved flowability, blend uniformity, and compressibility compared to conventional crystals [2].

Byproduct Formation and Reaction Optimization

Byproduct formation in dimethyl fumarate synthesis significantly impacts process economics and product quality. Understanding formation mechanisms and implementing optimization strategies ensures efficient production while minimizing waste generation and purification requirements.

Dimethyl maleate represents the primary geometric isomer byproduct, forming through incomplete isomerization or thermal equilibration [15] [16]. Typical concentrations range from 1-5% depending on reaction conditions and catalyst selection [17]. The compound exhibits similar physical properties to dimethyl fumarate, necessitating chromatographic separation for complete removal [15]. Temperature control strategies minimize formation by maintaining reaction temperatures below thermal isomerization thresholds while ensuring adequate reaction rates.

Monomethyl fumarate formation occurs through partial esterification, particularly prevalent at low methanol concentrations or insufficient reaction times [4] [18]. Concentrations typically range from 5-10% in optimized processes, with higher levels indicating incomplete conversion [4]. The compound serves as an intermediate in two-step synthetic routes but represents a yield loss in direct esterification processes [4]. Optimization strategies include excess methanol usage (2-3 equivalents) and extended reaction times to drive complete conversion.

Dimethyl sulfate formation presents significant toxicity concerns due to its genotoxic properties [4] [17]. The compound forms through sulfuric acid-catalyzed methanol condensation reactions, particularly at elevated temperatures [4]. Concentrations must remain below 0.1% to meet pharmaceutical specifications [4]. Process design modifications, including alternative catalyst systems and controlled temperature profiles, effectively eliminate dimethyl sulfate formation [4].

Dibutyl maleate contamination arises from raw material impurities or cross-contamination during manufacturing [17]. Concentrations typically range from 0.1-2% depending on source material quality [17]. The compound may exhibit cross-reactivity with dimethyl fumarate, necessitating thorough investigation of potential interactions [17]. Raw material purification and dedicated manufacturing equipment minimize contamination risks.

Optimization strategies focus on reaction parameter control and catalyst selection to minimize byproduct formation while maximizing desired product yield [4] [1] [2]. Temperature optimization balances reaction rate enhancement with byproduct suppression, typically achieving optimal performance at 55-65 degrees Celsius for batch processes and 105 degrees Celsius for continuous-flow systems [4] [1]. Catalyst loading optimization ensures complete conversion while avoiding excess that may promote side reactions [4] [1].

Reaction time optimization studies demonstrate the importance of achieving complete conversion while minimizing prolonged exposure to reaction conditions that may promote degradation [1] [2]. Continuous-flow systems enable precise residence time control, with optimal values ranging from 12-46 minutes depending on reaction temperature and starting materials [1].

Advanced process control strategies incorporate real-time monitoring and feedback systems to maintain optimal reaction conditions [1] [9]. Design of experiments approaches systematically optimize multiple parameters simultaneously, identifying synergistic effects and interaction terms that influence byproduct formation [9]. The methodology enables rapid process development and robust operating condition identification for commercial production.

Purity

Physical Description

Solid

WHITE CRYSTALLINE POWDER.

Color/Form

Crystals

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Vapor Density

Density

1.37 g/cm³

Relative density (water = 1): 1.4

LogP

log Kow = 0.74

0.74 (estimated)

Decomposition

Appearance

Melting Point

102 °C

104 °C

Storage

UNII

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (38.73%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (35.92%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (36.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Tecfidera is indicated for the treatment of adult and paediatric patients aged 13 years and older with relapsing remitting multiple sclerosis (RRMS).

Dimethyl fumarate Mylan is indicated for the treatment of adult patients with relapsing remitting multiple sclerosis.

Dimethyl fumarate Polpharma is indicated for the treatment of adult patients with relapsing remitting multiple sclerosis.

Dimethyl fumarate Neuraxpharma is indicated for the treatment of adult patients with relapsing remitting multiple sclerosis.

Dimethyl fumarate Accord is indicated for the treatment of adult and paediatric patients aged 13 years and older with relapsing remitting multiple sclerosis (RRMS).

Dimethyl fumarate Teva is indicated for the treatment of adult and paediatric patients aged 13 years and older with relapsing remitting multiple sclerosis (RRMS).

Skilarence is indicated for the treatment of moderate to severe plaque psoriasis in adults in need of systemic medicinal therapy.

Treatment of multiple sclerosis

Treatment of psoriasis

Livertox Summary

Drug Classes

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health(NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Dimethyl fumarate is included in the database.

Tecfidera is indicated for the treatment of patients with relapsing forms of multiple sclerosis. /Included in US product label/

EXPL THER Mixtures of fumaric acid esters (FAE) are used as an oral systemic treatment for moderate to severe psoriasis. Large clinical studies with dimethylfumarate (DMF) monotherapy are scarce. The objective of this study is to assess the effectiveness and long-term safety of high-dose DMF monotherapy in moderate to severe psoriasis. A prospective single-blinded follow-up study was performed in a cohort of patients treated with DMF. Patients were followed-up at fixed intervals. Assessment of consecutive photographs was performed by two observers. Primary outcome was a change in static physician global assessment (PGA) score. Safety outcome was defined as incidences of (serious) adverse events. A total of 176 patients with moderate to severe psoriasis were treated with DMF for a median duration of 28 months. The median daily maintenance dosage of 480 mg was reached after a median of 8 months. Psoriasis activity decreased significantly by 1.7 out of five points. A total of 152 patients reported one or more adverse events, such as gastrointestinal complaints and flushing. High-dose DMF monotherapy is an effective and safe treatment option in moderate to severe psoriasis. It can be suggested that 50% of all patients may benefit from high-dose DMF monotherapy. KEYWORDS: Dimethylfumurate; high dose; monotherapy; prospective study; psoriasis

Pharmacology

Dimethyl Fumarate is an orally bioavailable methyl ester of fumaric acid and activator of nuclear factor erythroid 2 [NF-E2]-related factor 2 (Nrf2, Nfe2l2), with potential neuroprotective, immunomodulating and radiosensitizing activities. Although the exact mechanism of action through which dimethyl fumarate exerts its neuroprotective and immunomodulatory effects have yet to be fully understood, upon oral administration, dimethyl fumarate is converted into its active metabolite monomethyl fumarate (MMF) and MMF binds to Nrf2. Subsequently, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE). This induces the expression of a number of cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1), sulfiredoxin 1 (Srxn1), heme oxygenase-1 (HO1, HMOX1), superoxide dismutase 1 (SOD1), gamma-glutamylcysteine synthetase (gamma-GCS), thioredoxin reductase-1 (TXNRD1), glutathione S-transferase (GST), glutamate-cysteine ligase catalytic subunit (Gclc) and glutamate-cysteine ligase regulatory subunit (Gclm); this also increases the synthesis of the antioxidant glutathione (GSH). The intraneuronal synthesis of GSH may protect neuronal cells from damage due to oxidative stress. Dimethyl fumarate also appears to inhibit the nuclear factor-kappa B (NF-kB)-mediated pathway, modulates the production of certain cytokines and induces apoptosis in certain T-cell subsets. Its radiosensitizing activity is due to this agent's ability to bind to and sequester intracellular GSH, thereby depleting intracellular GSH and preventing its anti-oxidative effects. This enhances the cytotoxicity of ionizing radiation in hypoxic cancer cells. Nrf2, a leucine zipper transcription factor, plays a key role in redox homeostasis and cytoprotection against oxidative stress.

MeSH Pharmacological Classification

ATC Code

L04AX07

L - Antineoplastic and immunomodulating agents

L04 - Immunosuppressants

L04A - Immunosuppressants

L04AX - Other immunosuppressants

L04AX07 - Dimethyl fumarate

Mechanism of Action

Dimethyl fumarate (DMF) is a fumaric acid ester that is used to treat psoriasis and multiple sclerosis. Recently, DMF was found to exhibit anti-tumor effects. However, the molecular mechanisms underlying these effects have not been elucidated. In this study, we investigated the mechanism of DMF-induced apoptosis in different human hematopoietic tumor cell lines. We found that DMF induced apoptosis in different human hematopoietic tumor cell lines but it did not affect the normal human B lymphocyte cell line RPMI 1788. We also observed a concurrent increase in caspase-3 activity and in the number of Annexin-V-positive cells. Furthermore, an examination of the survival signals, which are activated by apoptotic stimuli, revealed that DMF significantly inhibited nuclear factor-kB (NF-kB) p65 nuclear translocation. In addition, DMF suppressed B-cell lymphoma extra-large (Bcl-xL) and X-linked inhibitor of apoptosis (XIAP) expression whereas Bcl-2, survivin, Bcl-2-associated X protein (Bax), and Bim levels did not change. These results indicated that DMF induced apoptosis by suppressing NF-kB activation, and Bcl-xL and XIAP expression. These findings suggested that DMF might have potential as an anticancer agent that could be used in combination therapy with other anticancer drugs for the treatment of human hematopoietic tumors.

Oxidative stress plays a crucial role in many neurodegenerative conditions such as Alzheimer's disease, amyotrophic lateral sclerosis and Parkinson's as well as Huntington's disease. Inflammation and oxidative stress are also thought to promote tissue damage in multiple sclerosis (MS). Recent data point at an important role of anti-oxidative pathways for tissue protection in chronic-progressive MS, particularly involving the transcription factor nuclear factor (erythroid-derived 2)-related factor 2 (Nrf2). ... In vitro, application of dimethylfumarate (DMF) leads to stabilization of Nrf2, activation of Nrf2-dependent transcriptional activity and abundant synthesis of detoxifying proteins. Furthermore, application of FAE involves direct modification of the inhibitor of Nrf2, Kelch-like ECH-associated protein 1. On cellular levels, the application of FAE enhances neuronal survival and protects astrocytes against oxidative stress. Increased levels of Nrf2 are detected in the central nervous system of DMF treated mice suffering from experimental autoimmune encephalomyelitis (EAE), an animal model of MS. In EAE, DMF ameliorates the disease course and improves preservation of myelin, axons and neurons. Finally, Nrf2 is also up-regulated in the spinal cord of autopsy specimens from untreated patients with MS, probably as part of a naturally occurring anti-oxidative response. In summary, oxidative stress and anti-oxidative pathways are important players in MS pathophysiology and constitute a promising target for future MS therapies like FAE.

Multiple sclerosis (MS) is the most common multifocal inflammatory demyelinating disease of the central nervous system (CNS). Due to the progressive neurodegenerative nature of MS, developing treatments that exhibit direct neuroprotective effects are needed. Tecfidera (BG-12) is an oral formulation of the fumaric acid esters (FAE), containing the active metabolite dimethyl fumarate (DMF). Although BG-12 showed remarkable efficacy in lowering relapse rates in clinical trials, its mechanism of action in MS is not yet well understood. In this study, we reported the potential neuroprotective effects of dimethyl fumarate (DMF) on mouse and rat neural stem/progenitor cells (NPCs) and neurons. We found that DMF increased the frequency of the multipotent neurospheres and the survival of NPCs following oxidative stress with hydrogen peroxide (H2O2) treatment. In addition, utilizing the reactive oxygen species (ROS) assay, we showed that DMF reduced ROS production induced by H2O2. DMF also decreased oxidative stress-induced apoptosis. Using motor neuron survival assay, DMF significantly promoted survival of motor neurons under oxidative stress. We further analyzed the expression of oxidative stress-induced genes in the NPC cultures and showed that DMF increased the expression of transcription factor nuclear factor-erythroid 2-related factor 2 (Nrf2) at both levels of RNA and protein. Furthermore, we demonstrated the involvement of Nrf2-ERK1/2 MAPK pathway in DMF-mediated neuroprotection. Finally, we utilized SuperArray gene screen technology to identify additional anti-oxidative stress genes (Gstp1, Sod2, Nqo1, Srxn1, Fth1). Our data suggests that analysis of anti-oxidative stress mechanisms may yield further insights into new targets for treatment of multiple sclerosis (MS).

The mechanism by which dimethyl fumarate (DMF) exerts its therapeutic effect in multiple sclerosis is unknown. DMF and the metabolite, monomethyl fumarate (MMF), have been shown to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway in vitro and in vivo in animals and humans. The Nrf2 pathway is involved in the cellular response to oxidative stress. MMF has been identified as a nicotinic acid receptor agonist in vitro.

For more Mechanism of Action (Complete) data for DIMETHYL FUMARATE (14 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Cellular process

Ubiquitin system

KEAP1 [HSA:9817] [KO:K10456]

Vapor Pressure

negligible

Pictograms

Irritant

Other CAS

624-49-7

Absorption Distribution and Excretion

The main route of elimination of dimethyl fumarate is by CO2 exhalation, which accounts for 60% of the dose. The other minor routes of elimination are through the kidney (16% of the dose) and feces (1% of the dose). Trace amounts of unchanged monomethyl fumarate (the active metabolite of dimethyl fumarate) are present in urine.

In healthy people, monomethyl fumarate (MMF) has a variable volume of distribution of 53 to 73 litres.

Monomethyl fumarate (MMF), the active metabolite of dimethyl fumarate, has a rapid clearance. Its apparent clearance (Cl/F) appears to be dose-independent.

After oral administration of Tecfidera, dimethyl fumarate undergoes rapid presystemic hydrolysis by esterases and is converted to its active metabolite, monomethyl fumarate (MMF). Dimethyl fumarate is not quantifiable in plasma following oral administration of Tecfidera. Therefore all pharmacokinetic analyses related to Tecfidera were performed with plasma MMF concentrations. ... The median Tmax of MMF is 2-2.5 hours. The peak plasma concentration (Cmax) and overall exposure (AUC) increased approximately dose proportionally in the dose range studied (120 mg to 360 mg). Following administration of Tecfidera 240 mg twice a day with food, the mean Cmax of MMF was 1.87 mg/L and AUC was 8.21 mg.hr/L in MS patients.

Exhalation of CO2 is the primary route of elimination, accounting for approximately 60% of the Tecfidera dose. Renal and fecal elimination are minor routes of elimination, accounting for 16% and 1% of the dose respectively. Trace amounts of unchanged monomethyl fumarate (MMF) were present in urine.

The apparent volume of distribution of monomethyl fumarate (MMF) varies between 53 and 73 L in healthy subjects. Human plasma protein binding of MMF is 27-45% and independent of concentration. /Monomethyl fumarate, active metabolite/

Metabolism Metabolites

In humans, Tecfidera is extensively metabolized by esterases, which are ubiquitous in the gastrointestinal tract, blood and tissues, before it reaches the systemic circulation. Further metabolism occurs through the tricarboxylic acid (TCA) cycle, with no involvement of the cytochrome P450 (CYP) system. A single 240 mg (14)C-dimethyl fumarate dose study identified monomethyl fumarate, fumaric and citric acid, and glucose as the major metabolites in plasma. The downstream metabolism of fumaric and citric acid occurs through the TCA cycle, with exhalation of CO2 serving as a primary route of elimination. Less than 0.1% of the dose is excreted as unchanged dimethyl fumarate in urine.

In humans, dimethyl fumarate is extensively metabolized by esterases, which are ubiquitous in the gastrointestinal tract, blood, and tissues, before it reaches the systemic circulation. Further metabolism of monomethyl fumarate (MMF) occurs through the tricarboxylic acid (TCA) cycle, with no involvement of the cytochrome P450 (CYP) system. MMF, fumaric and citric acid, and glucose are the major metabolites in plasma.

Wikipedia

Dichlorophenylphosphine

Drug Warnings

Dimethyl fumarate may decrease lymphocyte counts. In placebo-controlled clinical trials, mean lymphocyte counts decreased by approximately 30% during the first year of treatment with the drug and remained stable thereafter. Mean lymphocyte counts improved 4 weeks following discontinuance of the drug, but did not return to baseline values. Dimethyl fumarate has not been studied in patients with preexisting low lymphocyte counts. Prior to initiation of dimethyl fumarate, a recent (i.e., within 6 months) complete blood cell (CBC) count should be available to identify patients with preexisting low lymphocyte counts. A CBC should also be obtained annually during therapy and as clinically indicated. In patients with serious infections, withholding dimethyl fumarate treatment should be considered until the infection has resolved.

During post marketing experience, hypersensitivity reactions have been reported, including rare reports of anaphylaxis and angioedema in patients treated with Tecfidera. Signs and symptoms have included difficulty breathing, urticaria, and swelling of the throat and tongue.

Treatment with Tecfidera should not be initiated in patients with signs and symptoms of a serious infection. Decreases in lymphocyte counts observed in patients treated with Tecfidera in clinical trials were not associated with increased frequencies of infections. However, due to the potential risk of infections in patients who develop sustained lymphopenia, patients should be instructed to report symptoms of infection to their physician. For patients with signs and symptoms of serious infections, interrupting treatment with Tecfidera should be considered, until the infection(s) resolves.

For more Drug Warnings (Complete) data for DIMETHYL FUMARATE (14 total), please visit the HSDB record page.

Biological Half Life

The terminal half-life of monomethyl fumarate (MMF) is approximately 1 hour and no circulating MMF is present at 24 hours in the majority of individuals. /Monomethyl fumarate, active metabolite/

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Keep in a well-ventilated room. Well closed. Keep in the dark. Separated from strong oxidants.

Interactions

NQO1 is a reductive enzyme that is important for the activation of many bioreductive agents and is a target for an enzyme-directed approach to cancer therapy. It can be selectively induced in many tumor types by a number of compounds including dimethyl fumarate... . RH1 (2,5-diaziridinyl-3-(hydroxymethyl)- 6-methyl-1,4-benzoquinone) is a new bioreductive agent currently in clinical trials. ... HCT116 human colon cancer cells and T47D human breast cancer cells were incubated with or without dimethyl fumarate or sulforaphane followed by mitomycin C or RH1 treatment, and cytotoxic activity was measured by a clonogenic (HCT116) or MTT assay (T47D). Dimethyl fumarate and sulforaphane treatment increased NQO1 activity by 1.4- to 2.8-fold and resulted in a significant enhancement of the antitumor activity of mitomycin C, but not of RH1. This appeared to be due to the presence of a sufficient constitutive level of NQO1 activity in the tumor cells to fully activate the RH1. Mice were implanted with HL60 human promyelocytic leukemia cells, which have low levels of NQO1 activity. The mice were fed control or dimethyl fumarate-containing diet and were treated with RH1. NQO1 activity in the tumors increased but RH1 produced no antitumor activity in mice fed control or dimethyl fumarate diet. This is consistent with a narrow window of NQO1 activity between no RH1 activation and maximum RH1 activation. This study suggests that selective induction of NQO1 in tumor cells is not likely to be an effective strategy for enhancing the antitumor activity of RH1...

... The effects of butylated hydroxyanisole (BHA) /were/ compared with those of other inducers of DT-diaphorase. Rats were dosed with BHA, butylated hydroxytoluene (BHT), ethoxyquin (EQ), dimethyl fumarate (DMF) or disulfiram (DIS) and then challenged with a toxic dose of the naphthoquinones. All the inducers protected against the hemolytic anemia induced by 2-methyl-1,4-naphthoquinone in rats, with BHA, BHT and EQ being somewhat more effective than DMF and DIS. A similar order of activity was recorded in the relative ability of these substances to increase hepatic activities of DT-diaphorase, consistent with a role for this enzyme in facilitating conjugation and excretion of this naphthoquinone. In contrast, all the compounds increased the hemolytic activity of 2-hydroxy-1,4-naphthoquinone. DMF and DIS were significantly more effective in this regard than BHA, BHT and EQ. DMF and DIS also caused a much greater increase in levels of DT-diaphorase in the intestine, suggesting that 2-hydroxy-1,4-naphthoquinone is activated by this enzyme in the gut. BHA, BHT and EQ had no effect on the nephrotoxicity of 2-hydroxy-1,4-naphthoquinone, but the severity of the renal lesions was decreased in rats pre-treated with DMF and DIS. The results of the present experiments show that modulation of tissue levels of DT-diaphorase may not only alter the severity of naphthoquinone toxicity in vivo, but may also change the relative toxicity of these substances to different target organs.

DT-diaphorase is a two-electron reducing enzyme that activates the bioreductive anti-tumour agent, mitomycin C (MMC). Cell lines having elevated levels of DT-diaphorase are generally more sensitive to MMC. ... DT-diaphorase can be induced in human tumor cells by a number of compounds, including 1,2-dithiole-3-thione. ... This study ... investigated whether induction of DT-diaphorase could enhance the cytotoxic activity of MMC in six human tumor cell lines representing four tumor types. DT-diaphorase was induced by many dietary inducers, including ... dimethyl fumarate ... .The cytotoxicity of MMC was significantly increased in four tumor lines with the increase ranging from 1.4- to threefold. In contrast, MMC activity was not increased in SK-MEL-28 human melanoma cells and AGS human gastric cancer cells, cell lines that have high base levels of DT-diaphorase activity. Toxicity to normal human marrow cells was increased by 50% when MMC was combined with 1,2-dithiole-3-thione, but this increase was small in comparison with the threefold increase in cytotoxicity to tumor cells. ...

For more Interactions (Complete) data for DIMETHYL FUMARATE (9 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: Jančić J, Nikolić B, Ivančević N, Henčić B, Samardžić J. Multiple Sclerosis Therapies in Pediatric Patients: Challenges and Opportunities. In: Zagon IS, McLaughlin PJ, editors. Multiple Sclerosis: Perspectives in Treatment and Pathogenesis [Internet]. Brisbane (AU): Codon Publications; 2017 Nov 27. Chapter 3. Available from http://www.ncbi.nlm.nih.gov/books/NBK470149/ PubMed PMID: 29261267.

3: Tanaka M, Shimizu Y. [Dimethyl Fumarate in Multiple Sclerosis]. Brain Nerve. 2017 Sep;69(9):1041-1046. doi: 10.11477/mf.1416200864. Review. Japanese. PubMed PMID: 28900067.

4: Liddell JR. Are Astrocytes the Predominant Cell Type for Activation of Nrf2 in Aging and Neurodegeneration? Antioxidants (Basel). 2017 Aug 18;6(3). pii: E65. doi: 10.3390/antiox6030065. Review. PubMed PMID: 28820437; PubMed Central PMCID: PMC5618093.

5: Guarnera C, Bramanti P, Mazzon E. Comparison of efficacy and safety of oral agents for the treatment of relapsing-remitting multiple sclerosis. Drug Des Devel Ther. 2017 Jul 28;11:2193-2207. doi: 10.2147/DDDT.S137572. eCollection 2017. Review. PubMed PMID: 28814828; PubMed Central PMCID: PMC5546180.

6: Dargahi N, Katsara M, Tselios T, Androutsou ME, de Courten M, Matsoukas J, Apostolopoulos V. Multiple Sclerosis: Immunopathology and Treatment Update. Brain Sci. 2017 Jul 7;7(7). pii: E78. doi: 10.3390/brainsci7070078. Review. PubMed PMID: 28686222; PubMed Central PMCID: PMC5532591.

7: Institute for Quality and Efficiency in Health Care. Addendum to Commission A14-14 (Dimethyl Fumarate) [Internet]. Cologne, Germany: Institute for Quality and Efficiency in Health Care (IQWiG); 2014 Sep 25. Available from http://www.ncbi.nlm.nih.gov/books/NBK385677/ PubMed PMID: 28609068.

8: Institute for Quality and Efficiency in Health Care. Dimethyl Fumarate -- Benefit Assessment According to §35a Social Code Book V [Internet]. Cologne, Germany: Institute for Quality and Efficiency in Health Care (IQWiG); 2014 Jul 30. Available from http://www.ncbi.nlm.nih.gov/books/NBK385691/ PubMed PMID: 28609060.

9: Kasarełło K, Cudnoch-Jędrzejewska A, Członkowski A, Mirowska-Guzel D. Mechanism of action of three newly registered drugs for multiple sclerosis treatment. Pharmacol Rep. 2017 Aug;69(4):702-708. doi: 10.1016/j.pharep.2017.02.017. Epub 2017 Feb 22. Review. PubMed PMID: 28550802.

10: Staun-Ram E, Miller A. Effector and regulatory B cells in Multiple Sclerosis. Clin Immunol. 2017 Nov;184:11-25. doi: 10.1016/j.clim.2017.04.014. Epub 2017 Apr 28. Review. PubMed PMID: 28461106.

11: Filippini G, Del Giovane C, Clerico M, Beiki O, Mattoscio M, Piazza F, Fredrikson S, Tramacere I, Scalfari A, Salanti G. Treatment with disease-modifying drugs for people with a first clinical attack suggestive of multiple sclerosis. Cochrane Database Syst Rev. 2017 Apr 25;4:CD012200. doi: 10.1002/14651858.CD012200.pub2. Review. PubMed PMID: 28440858.

12: Pistono C, Osera C, Boiocchi C, Mallucci G, Cuccia M, Bergamaschi R, Pascale A. What's new about oral treatments in Multiple Sclerosis? Immunogenetics still under question. Pharmacol Res. 2017 Jun;120:279-293. doi: 10.1016/j.phrs.2017.03.025. Epub 2017 Apr 8. Review. PubMed PMID: 28396093.

13: Schmidt E, Spindler V, Eming R, Amagai M, Antonicelli F, Baines JF, Belheouane M, Bernard P, Borradori L, Caproni M, Di Zenzo G, Grando S, Harman K, Jonkman MF, Koga H, Ludwig RJ, Kowalczyk AP, Müller EJ, Nishie W, Pas H, Payne AS, Sadik CD, Seppänen A, Setterfield J, Shimizu H, Sinha AA, Sprecher E, Sticherling M, Ujiie H, Zillikens D, Hertl M, Waschke J. Meeting Report of the Pathogenesis of Pemphigus and Pemphigoid Meeting in Munich, September 2016. J Invest Dermatol. 2017 Jun;137(6):1199-1203. doi: 10.1016/j.jid.2017.01.028. Epub 2017 Apr 5. Review. PubMed PMID: 28390814.

14: Igra MS, Paling D, Wattjes MP, Connolly DJA, Hoggard N. Multiple sclerosis update: use of MRI for early diagnosis, disease monitoring and assessment of treatment related complications. Br J Radiol. 2017 Jun;90(1074):20160721. doi: 10.1259/bjr.20160721. Epub 2017 Apr 26. Review. PubMed PMID: 28362522; PubMed Central PMCID: PMC5602172.

15: Huisman E, Papadimitropoulou K, Jarrett J, Bending M, Firth Z, Allen F, Adlard N. Systematic literature review and network meta-analysis in highly active relapsing-remitting multiple sclerosis and rapidly evolving severe multiple sclerosis. BMJ Open. 2017 Mar 10;7(3):e013430. doi: 10.1136/bmjopen-2016-013430. Review. PubMed PMID: 28283486; PubMed Central PMCID: PMC5353339.

16: Berger JR. Classifying PML risk with disease modifying therapies. Mult Scler Relat Disord. 2017 Feb;12:59-63. doi: 10.1016/j.msard.2017.01.006. Epub 2017 Jan 6. Review. PubMed PMID: 28283109.

17: Misbah SA. Progressive multi-focal leucoencephalopathy - driven from rarity to clinical mainstream by iatrogenic immunodeficiency. Clin Exp Immunol. 2017 Jun;188(3):342-352. doi: 10.1111/cei.12948. Epub 2017 Mar 27. Review. PubMed PMID: 28245526; PubMed Central PMCID: PMC5422720.

18: Levite M. Glutamate, T cells and multiple sclerosis. J Neural Transm (Vienna). 2017 Jul;124(7):775-798. doi: 10.1007/s00702-016-1661-z. Epub 2017 Feb 24. Review. PubMed PMID: 28236206.

19: Baker D, Marta M, Pryce G, Giovannoni G, Schmierer K. Memory B Cells are Major Targets for Effective Immunotherapy in Relapsing Multiple Sclerosis. EBioMedicine. 2017 Feb;16:41-50. doi: 10.1016/j.ebiom.2017.01.042. Epub 2017 Jan 31. Review. PubMed PMID: 28161400; PubMed Central PMCID: PMC5474520.

20: Deleu D, Mesraoua B, El Khider H, Canibano B, Melikyan G, Al Hail H, Mhjob N, Bhagat A, Ibrahim F, Hanssens Y. Optimization and stratification of multiple sclerosis treatment in fast developing economic countries: a perspective from Qatar. Curr Med Res Opin. 2017 Mar;33(3):439-458. doi: 10.1080/03007995.2016.1261818. Epub 2016 Dec 31. Review. PubMed PMID: 27892723.